molecular formula C52H56FN9O13 B8220737 Deruxtecan analog

Deruxtecan analog

Cat. No.: B8220737
M. Wt: 1034.1 g/mol
InChI Key: WXNSCLIZKHLNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deruxtecan analog is a derivative of exatecan, a topoisomerase I inhibitor. It is commonly used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The most well-known ADC containing deruxtecan is trastuzumab deruxtecan, which is used to treat HER2-positive cancers, including breast and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deruxtecan analog is synthesized through a series of chemical reactions involving the modification of exatecan. The process typically involves the use of a tetrapeptide-based cleavable linker to attach the this compound to a monoclonal antibody. The linker is designed to be stable in the bloodstream but cleavable within the target cancer cells .

Industrial Production Methods

The industrial production of this compound involves large-scale chemical synthesis and purification processes. The monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures. The antibody is then conjugated with the this compound using the cleavable linker in a controlled environment to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Deruxtecan analog undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its efficacy and stability as a therapeutic agent .

Scientific Research Applications

Deruxtecan analog has a wide range of scientific research applications, including:

Mechanism of Action

Deruxtecan analog exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and repair. The compound is delivered to cancer cells via an antibody-drug conjugate, where it is internalized and released within the cell. Once inside the cell, this compound binds to topoisomerase I, preventing the enzyme from relaxing supercoiled DNA. This leads to DNA damage and ultimately, cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its use in antibody-drug conjugates, which allows for targeted delivery to cancer cells. This targeted approach minimizes the exposure of normal cells to the cytotoxic agent, reducing side effects and increasing the efficacy of the treatment .

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSCLIZKHLNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56FN9O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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